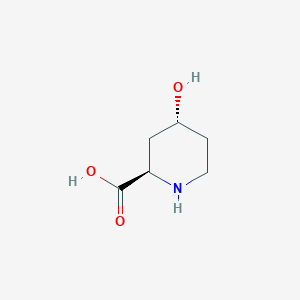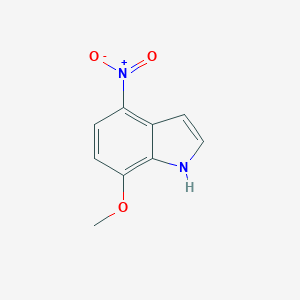
2-Bromo-5-méthylpyridine 1-oxyde
Vue d'ensemble
Description
2-Bromo-5-methylpyridine 1-oxide is a chemical compound with the CAS Number: 19230-58-1 . It has a molecular weight of 188.02 . The IUPAC name for this compound is 2-bromo-5-methyl-1-oxidopyridin-1-ium .
Synthesis Analysis
The synthesis of 2-Bromo-5-methylpyridine 1-oxide involves the use of 2-bromo-5-methylpyridine and m-CPBA . The reaction mixture is stirred at room temperature for 20 hours, after which the pH is adjusted to about 9 with a saturated solution of K . The organic layers are then separated and concentrated to give a residue, which is purified by flash silica chromatography eluted with petroleum ether/ethyl acetate (1 : 1) to give 2-bromo-5-methylpyridine 1-oxide .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylpyridine 1-oxide can be represented by the InChI code: 1S/C6H6BrNO/c1-5-2-3-6 (7)8 (9)4-5/h2-4H,1H3 . The InChI key for this compound is PJPYKXAQHIYIFY-UHFFFAOYSA-N .Chemical Reactions Analysis
In one reaction, a solution of 2-bromo-5-methylpyridine 1-oxide in dry THF was added to a solution of z’-PrMgCl.LiCl in THF . The reaction mixture was stirred at -40 C. Dry ZnCl2 was added and the reaction was warmed to room temperature and stirred for 1 hour . 2-Bromo-3-fluoro-6-methylpyridine and Pd (PPh3)4 were added and the reaction mixture was refluxed for 20 hours .Physical And Chemical Properties Analysis
2-Bromo-5-methylpyridine 1-oxide is a solid substance . It has a molecular weight of 188.02 g/mol . The compound has a topological polar surface area of 25.5 Ų . It has a complexity of 99.1 as computed by Cactvs 3.4.8.18 .Applications De Recherche Scientifique
Synthèse de dérivés de bipyridine et de terpyridine
La 2-bromo-5-méthylpyridine est utilisée comme réactif de départ pour la synthèse de composés tels que la 5,5′-diméthyl-2,2′-bipyridine et la 5-méthyl-2,2′:6′,2″-terpyridine. Ces dérivés ont diverses applications en chimie de coordination et en science des matériaux en raison de leur capacité à agir comme ligands pour les métaux de transition .
Réactions de couplage croisé de Suzuki catalysées par le palladium
Le composé est utilisé dans les réactions de couplage croisé de Suzuki catalysées par le palladium pour synthétiser de nouveaux dérivés de pyridine. Ces dérivés sont étudiés pour leurs propriétés électroniques, telles que l'écart énergétique HOMO-LUMO, qui est indicatif de leur réactivité et de leur stabilité cinétique .
Études de bioévaluation
Dans les études de bioévaluation, les dérivés de la 2-bromo-5-méthylpyridine sont examinés pour leurs effets sur les processus biologiques tels que la polymérisation de la tubuline au niveau cellulaire .
Recherche sur les propriétés optiques et magnétiques
Le composé est utilisé dans les réactions pour étudier la structure, les propriétés optiques et magnétiques de divers complexes. Par exemple, les réactions avec le nitrate de cuivre produisent des complexes qui sont analysés pour leur rendement et leur structure cristalline .
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methylpyridine 1-oxide is not fully understood. However, it is believed that the compound binds to the active site of enzymes, preventing them from catalyzing reactions. This inhibition of enzyme activity can lead to a decrease in the production of reactive oxygen species and other metabolites.
Biochemical and Physiological Effects
2-Bromo-5-methylpyridine 1-oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the formation of reactive oxygen species. In addition, 2-Bromo-5-methylpyridine 1-oxide has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Bromo-5-methylpyridine 1-oxide in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easily obtained from chemical suppliers. In addition, it is a relatively stable compound and does not require special handling or storage. However, 2-Bromo-5-methylpyridine 1-oxide is a potent inhibitor of enzymes and can interfere with the results of certain experiments.
Orientations Futures
2-Bromo-5-methylpyridine 1-oxide has a wide range of potential applications in research and industry. Future research could focus on the development of new synthesis methods, the optimization of existing methods, and the development of new applications. In addition, further research could be conducted to better understand the biochemical and physiological effects of 2-Bromo-5-methylpyridine 1-oxide, as well as the mechanism of action. Finally, further research could be conducted to develop new ways to use 2-Bromo-5-methylpyridine 1-oxide in laboratory experiments.
Safety and Hazards
The safety information for 2-Bromo-5-methylpyridine 1-oxide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-bromo-5-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPYKXAQHIYIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524975 | |
| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-58-1 | |
| Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














